molecular formula C17H17ClN2O4S B2377228 N-(3-chloro-4-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421441-46-4

N-(3-chloro-4-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2377228
CAS No.: 1421441-46-4
M. Wt: 380.84
InChI Key: IHAGQEZGNUSLRB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide: is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, a thiophene ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the morpholine derivative with an appropriate isocyanate or carbamoyl chloride.

    Chlorination and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of microorganisms by interfering with cell wall synthesis or protein function.

    Chemical Reactions: In synthetic chemistry, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present, which can affect the outcome of reactions such as nucleophilic substitution or electrophilic addition.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide: can be compared with other morpholine derivatives and thiophene-containing compounds:

    Morpholine Derivatives: Compounds like 4-(2-chlorophenyl)morpholine and 4-(4-methoxyphenyl)morpholine share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

    Thiophene-Containing Compounds: Compounds such as 2-(thiophen-2-ylmethyl)benzamide and 2-(thiophen-2-ylmethyl)pyridine have similar thiophene moieties but differ in their overall structure, affecting their reactivity and applications.

The uniqueness of This compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-23-15-5-4-11(7-13(15)18)19-17(22)14-9-24-10-16(21)20(14)8-12-3-2-6-25-12/h2-7,14H,8-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAGQEZGNUSLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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